2-(ACRIDIN-9-YL)ETHANOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acridin-9-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-9-11-12-5-1-3-7-14(12)16-15-8-4-2-6-13(11)15/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCHYNIIHMNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499525 | |
| Record name | 2-(Acridin-9-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57028-75-8 | |
| Record name | 2-(Acridin-9-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Photophysical Characterization in Academic Research
Spectroscopic Characterization
A comprehensive search of scientific literature and spectral databases indicates that detailed research findings and specific data from the Electron Ionization Mass Spectrometry (EI-MS) analysis of 2-(acridin-9-yl)ethanol have not been publicly reported. Consequently, a data table detailing the characteristic fragmentation patterns, including the mass-to-charge ratios (m/z) and relative abundances of fragment ions, for this specific compound is not available at this time.
While EI-MS is a standard technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns, the specific application of this technique to this compound has not been documented in the reviewed academic and research publications. Therefore, an interactive data table and a summary of detailed research findings on its EI-MS spectrum cannot be provided.
Computational and Theoretical Studies on 2 Acridin 9 Yl Ethanol and Acridine Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying acridine (B1665455) derivatives due to its balance of accuracy and computational cost. bnmv.ac.in DFT methods are used to predict a wide range of molecular properties and to elucidate reaction mechanisms.
DFT calculations are widely employed to predict the geometric and electronic structures of acridine derivatives. bnmv.ac.in By optimizing the molecular geometry, researchers can obtain key structural parameters such as bond lengths and angles. These calculations have shown that the acridine core is a planar tricyclic aromatic system. nih.gov
The electronic properties of acridine derivatives are also extensively studied using DFT. These studies often focus on the distribution of electron density and the energies of the frontier molecular orbitals. nih.gov The electronic properties can be fine-tuned by the addition of different substituent groups to the acridine ring, which in turn influences their potential applications. researchgate.net For instance, protonation of the acridine nitrogen significantly alters the electronic properties and intermolecular interactions within the crystal lattice. rsc.org
Table 1: Calculated Electronic Properties of Selected Acridine Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| DMAC-TRZ | -5.13 | -1.91 | 3.22 | PBE0/6-031G(d,p) |
| CNPh-DMAC-TRZ | -5.31 | -1.93 | 3.38 | PBE0/6-031G(d,p) |
| CF3Ph-DMAC-TRZ | -5.38 | -1.95 | 3.43 | PBE0/6-031G(d,p) |
| dPh-DMAC-TRZ | -5.20 | -1.90 | 3.30 | PBE0/6-031G(d,p) |
| tBuPh-DMAC-TRZ | -5.15 | -1.88 | 3.27 | PBE0/6-031G(d,p) |
| OMePh-DMAC-TRZ | -5.02 | -1.88 | 3.14 | PBE0/6-031G(d,p) |
This table presents data for various substituted acridine derivatives to illustrate the impact of functionalization on electronic properties as specific data for 2-(acridin-9-yl)ethanol was not available in the search results. The data is sourced from a study on aryl-substituted acridine donor derivatives. whiterose.ac.uk
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving acridine derivatives. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For example, DFT has been used to investigate the mechanism of formation of imidazo-acridine derivatives and the iodocyclization reaction to form thieno[2,3-c]acridine and furo[2,3-c]acridine derivatives. researchgate.netresearchgate.net These studies help in understanding the feasibility and kinetics of synthetic routes to novel acridine-based compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is an excellent tool for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of molecules. youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule. youtube.com For acridine derivatives, the HOMO is typically localized on the electron-rich acridine ring system, while the LUMO is distributed over the aromatic core. nih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. iucr.org A smaller energy gap generally implies higher reactivity. semanticscholar.org
Table 2: Frontier Molecular Orbital Energies of an Acridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.828 |
| LUMO | -2.858 |
| HOMO-1 | -6.404 |
| LUMO+1 | -1.585 |
| HOMO-2 | -6.434 |
| LUMO+2 | -0.782 |
| Energy Gap (HOMO-LUMO) | 2.969 |
This table shows the frontier molecular orbital energies for a thiazolidin-4-one derivative containing a nitrobenzylidene moiety, calculated using DFT/B3LYP/6-31G(d,p). semanticscholar.org This data is presented to exemplify the type of information obtained from FMO analysis.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. nih.gov For acridine derivatives, which are often fluorescent, TD-DFT is crucial for understanding their photophysical properties. researchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths, which correlate with the intensity of absorption bands observed in experimental UV-Vis spectra. semanticscholar.org These calculations help in the design of new fluorescent probes and dyes based on the acridine scaffold. researchgate.net
Semi-Empirical and Ab Initio Quantum-Chemical Calculations (e.g., AM1, ZINDO)
Before the widespread use of DFT, semi-empirical and ab initio methods were the primary tools for computational studies of molecules. Semi-empirical methods, such as AM1 (Austin Model 1), are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. wikipedia.org These methods are computationally less expensive than DFT and can be applied to larger molecular systems. wikipedia.org Ab initio methods, like Hartree-Fock, are based on first principles without empirical parameters but are computationally more demanding. While largely superseded by DFT for many applications, these methods can still provide valuable insights, especially for systems where DFT functionals may not be well-parameterized. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including intermolecular interactions. nih.gov In the context of acridine derivatives, MD simulations can be used to model their interactions with biological macromolecules, such as DNA or proteins. researchgate.net These simulations provide a dynamic picture of how an acridine derivative might bind to its target, revealing details about the binding mode, interaction energies, and the role of solvent molecules. researchgate.net For example, MD simulations can elucidate the intercalation of the planar acridine ring between DNA base pairs, a key mechanism for the biological activity of many acridine derivatives. mdpi.com
Computational Assessment of Chemical Stability
Computational and theoretical studies are pivotal in predicting and understanding the chemical stability of this compound and related acridine derivatives. These in silico methods provide valuable insights into molecular properties and reactivity, often complementing experimental findings. The primary computational approach employed in the stability analysis of acridine derivatives is Density Functional Theory (DFT), which allows for the calculation of various molecular descriptors related to stability.
A key aspect of the chemical stability of 9-substituted acridines is their susceptibility to hydrolysis at the C9 position, which can lead to the formation of acridone (B373769). Computational studies on analogous 9-aminoacridine (B1665356) derivatives have elucidated the factors governing this hydrolytic instability. The rate of hydrolysis is significantly influenced by both electronic and steric factors, which can be quantitatively assessed through computational calculations. researchgate.netacs.org
Detailed research findings from computational studies on 9-aminoacridine derivatives, which can be extrapolated to understand the potential stability of this compound, highlight the importance of the bond between the C9 atom of the acridine ring and the substituent. Parameters such as bond order and bond dissociation energy of this critical bond are key indicators of stability. researchgate.netacs.org A higher bond order and greater bond dissociation energy generally correlate with increased resistance to hydrolysis.
Furthermore, the conformation of the substituent at the C9 position plays a crucial role. In the case of bulky substituents, steric hindrance can force the C9-substituent bond into a conformation that is less favorable for electronic delocalization with the acridine ring system. This reduction in delocalization weakens the bond, thereby increasing the likelihood of hydrolytic cleavage. researchgate.netacs.org
Computational models can also predict the energy difference between the parent acridine derivative and its hydrolyzed product. A significant negative energy difference would suggest that the hydrolysis reaction is thermodynamically favorable. For instance, in a study of aza-acridine derivatives, the energy difference between the parent molecule and its hydrolyzed counterpart was calculated to be substantial, indicating a thermodynamic driving force for hydrolysis.
To illustrate the types of data generated in these computational assessments, the following tables summarize findings from studies on various 9-aminoacridine derivatives. While this data is not specific to this compound, it demonstrates the computational approach to evaluating chemical stability within the acridine class of compounds.
Table 1: Calculated Bond Orders and Bond Dissociation Energies for the C9-N Bond in a Series of 9-Aminoacridine Derivatives
| Compound | Substituent at N | Calculated C9-N Bond Order | Calculated C9-N Bond Dissociation Energy (kcal/mol) |
| 1 | -H | 1.12 | 85.6 |
| 2 | -CH3 | 1.10 | 83.2 |
| 3 | -CH2CH3 | 1.09 | 82.5 |
| 4 | -C(CH3)3 | 1.05 | 78.9 |
Data is hypothetical and illustrative of trends discussed in the literature for 9-aminoacridine derivatives.
Table 2: Conformational Energy and Predicted Relative Rate of Hydrolysis for 9-Aminoacridine Derivatives
| Compound | Substituent at N | Dihedral Angle (°) (C1-C9-N-Substituent) | Conformational Energy (kcal/mol) | Predicted Relative Rate of Hydrolysis |
| 1 | -H | 0 | 0 | 1 |
| 2 | -CH3 | 15 | 2.1 | 5 |
| 3 | -CH2CH3 | 25 | 4.5 | 15 |
| 4 | -C(CH3)3 | 45 | 8.2 | 50 |
Data is hypothetical and illustrative of trends discussed in the literature for 9-aminoacridine derivatives.
These computational approaches provide a powerful toolkit for the rational design of more stable and effective acridine-based compounds by allowing for the preclinical assessment of their potential hydrolytic liabilities.
Applications of 2 Acridin 9 Yl Ethanol in Advanced Materials Research
Development of Organic Semiconductors
Acridine (B1665455) derivatives are recognized for their potential in organic semiconductor applications due to their inherent charge-transport properties and high thermal stability. While direct studies on 2-(ACRIDIN-9-YL)ETHANOL as a primary semiconductor are not extensively documented, research on related acridine compounds provides a strong basis for its potential in this field. The electron-donating nature of the acridine ring system, combined with the ability to modify its electronic properties through substitution, makes it an attractive candidate for hole-transporting materials (HTMs) and host materials in organic electronic devices.
Theoretical investigations of various conjugated compounds based on acridine have been performed to understand their structural, optoelectronic, and photovoltaic properties. researchgate.net These studies utilize quantum chemical calculations to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for designing effective organic semiconductors. researchgate.net For instance, computational studies on a series of sixteen acridine-based compounds revealed that their HOMO, LUMO, and energy gap (Egap) could be systematically tuned by introducing different substituent groups. researchgate.net
Table 1: Calculated Energy Values for Selected Acridine-Based Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|
| A1 | -5.23 | -1.79 | 3.44 |
| A2 | -5.35 | -2.01 | 3.34 |
| A3 | -5.13 | -1.72 | 3.41 |
| A4 | -5.15 | -1.97 | 3.18 |
Data sourced from theoretical calculations on acridine derivatives. researchgate.net
These theoretical findings suggest that by introducing an ethanol (B145695) group at the 9-position, the electronic properties of the acridine core in this compound could be similarly modulated, making it a promising candidate for further investigation in organic semiconductor applications.
Integration into Dye-Sensitized Solar Cells
The development of efficient and cost-effective dye-sensitized solar cells (DSSCs) relies heavily on the design of novel photosensitizers. Acridine-based organic dyes have emerged as promising candidates due to their strong absorption in the visible region and tunable electrochemical properties. A study on novel aromatic amine-substituted acridine dyes highlighted their potential as photosensitizers in DSSCs. researchgate.net Protonation and quaternization of the acridine nitrogen in these dyes led to extended absorption from 400–800 nm, a desirable characteristic for capturing a larger portion of the solar spectrum. researchgate.net
Furthermore, recent research has focused on acridine-based metal-free organic dyes with various auxiliary acceptors for DSSCs. dntb.gov.ua These studies aim to enhance the photovoltaic performance by modifying the molecular structure of the acridine dye to optimize light absorption, electron injection, and dye regeneration. While specific data on the performance of this compound in DSSCs is not available, the foundational research on other acridine derivatives suggests its potential as a scaffold for new sensitizers. The presence of the hydroxyl group in the ethanol substituent could serve as an anchoring group to the semiconductor oxide surface (e.g., TiO2), a critical feature for efficient electron transfer in DSSCs.
Design of Light-Activated Materials
The inherent photoactive nature of the acridine ring makes its derivatives suitable for the design of light-activated materials. These materials can undergo specific chemical or physical changes upon exposure to light, making them useful in applications such as photodynamic therapy, photochromic materials, and optical data storage. Acridine derivatives are known to act as photosensitizers, absorbing light and transferring the energy to other molecules, which can then initiate a chemical reaction.
While direct research on this compound for these applications is limited, the broader class of 9-substituted acridines has been explored for their photoactive properties. nih.gov The introduction of different functional groups at the 9-position can influence the absorption and emission properties, as well as the photosensitizing efficiency of the acridine core. The ethanol group in this compound could potentially influence its solubility and interaction with other molecules, which are important factors in the design of effective light-activated systems.
Exploration in Organic Light Emitting Diodes (OLEDs)
Acridine derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs), serving as host materials, hole-transporting materials (HTMs), and emitters. mdpi.comnih.govrsc.orgchemrxiv.org The high thermal stability and appropriate frontier molecular orbital energy levels of acridine-based compounds make them excellent candidates for these applications.
One study detailed the design and synthesis of acridine-based small molecules as hole-transporting materials for phosphorescent OLEDs. mdpi.com These materials exhibited high thermal decomposition temperatures and excellent device efficiencies. mdpi.com For instance, a triphenylamine-acridine derivative (TPA-2ACR) used as an HTM in a yellow phosphorescent OLED demonstrated a current efficiency of 55.74 cd/A and an external quantum efficiency (EQE) of 21.59%. mdpi.com
Another research effort focused on aryl-substituted acridane derivatives as host materials for OLEDs based on thermally activated delayed fluorescence (TADF) emitters. nih.gov These hosts possessed high triplet energies (greater than 2.5 eV) and good thermal stability, with glass-transition temperatures ranging from 79–97 °C. nih.gov
Table 2: Performance of OLEDs Utilizing Acridine-Based Materials
| Acridine Derivative | Role in OLED | Max. EQE (%) | Emission Color |
|---|---|---|---|
| TPA-2ACR | Hole-Transporting Material | 21.59 | Yellow |
| PhCAR-2ACR | Host Material | 20.57 | Yellow |
| 1MPA | Host Material | 13.6 | Sky-Blue |
| NAPPI | Emitter | 5.17 | Deep-Blue |
Data compiled from studies on various 9-substituted acridine derivatives in OLEDs. mdpi.comrsc.org
These findings underscore the versatility of the acridine scaffold in OLEDs. The specific properties of this compound would need to be experimentally determined, but the performance of related compounds suggests it could be a valuable component in the design of new OLED materials.
Optoelectronic Applications
The broad potential of acridine derivatives in organic semiconductors, DSSCs, and OLEDs collectively points to their utility in a wide range of optoelectronic devices. Optoelectronics is a field that encompasses the study and application of electronic devices that source, detect, and control light. The favorable electronic and photophysical properties of the acridine core make it a compelling building block for such devices.
Theoretical studies have been conducted to explore the optoelectronic properties of various acridine-based compounds, highlighting their potential for applications in photovoltaic cells and organic electroluminescent diodes. researchgate.net These studies often involve density functional theory (DFT) calculations to predict the electronic structure and absorption/emission spectra of new materials. researchgate.net The ability to tune the HOMO-LUMO gap and, consequently, the optical and electronic properties through chemical modification is a key advantage of using acridine derivatives in optoelectronics. While specific optoelectronic device data for this compound is not available, the collective research on the acridine family of compounds strongly supports its potential for further exploration in this domain.
Structure Activity Relationships Sar and Mechanistic Insights in Acridine Research
Influence of Substituents on Photophysical Properties and Fluorescence Characteristics
The acridine (B1665455) scaffold is known for its notable photophysical properties, including strong fluorescence, which makes its derivatives useful as dyes and probes. mdpi.com The introduction of substituents at the 9-position significantly modulates these characteristics by altering the electronic distribution within the π-conjugated system.
The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role. For instance, electron-donating groups, such as methoxy (B1213986) substituents, have been shown to enhance fluorescence intensity. nih.gov The 2-hydroxyethyl group in 2-(acridin-9-yl)ethanol, being a weakly electron-donating group, is expected to influence the compound's emission properties. The photophysical behavior is also highly sensitive to the molecular environment. Acridine derivatives often exhibit environment-sensitive emission, a property that is valuable for their application as fluorescent markers and solvatochromic probes. mdpi.com
Furthermore, extending the π-conjugation by adding aromatic substituents at the 9-position can lead to a bathochromic (red) shift in both absorption and emission spectra. mdpi.comresearchgate.net While the ethanol (B145695) substituent does not extend conjugation, its polarity and hydrogen-bonding capability can affect solvent interactions and, consequently, the excited-state properties.
Table 1: Effect of 9-Position Substituents on Acridine Photophysical Properties
| Substituent Type | Example | Effect on Fluorescence | Reference |
|---|---|---|---|
| Electron-Donating | Methoxy | Increased quantum yield | nih.gov |
| Aryl Groups | Phenyl, Thienyl | Red-shift in emission | mdpi.comresearchgate.net |
Interaction with Biomolecular Targets
The planar structure of the acridine ring is a critical determinant of its biological activity, enabling it to interact with biomolecules through various non-covalent mechanisms. mdpi.comnih.gov
One of the most well-documented biological activities of acridine derivatives is their ability to bind to DNA by intercalation. mdpi.com This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix. nih.gov The stability of the resulting drug-DNA complex is governed by several forces, including hydrophobic interactions and van der Waals forces between the acridine ring and the DNA base pairs. mdpi.comnih.gov
The substituent at the 9-position significantly influences the binding affinity and, in some cases, the sequence specificity. Side chains containing protonatable nitrogen atoms, like in many clinically relevant acridines, can form ionic bonds with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex. mdpi.com While the hydroxyl group of this compound is not charged, it can act as a hydrogen bond donor or acceptor, potentially forming specific interactions within the DNA grooves. Some 9-substituted acridines have shown the ability to penetrate the DNA duplex from the minor groove. nih.govnih.gov
The affinity of these compounds for DNA is quantified by the binding constant (Kb). Studies on various 9-substituted acridines have reported Kb values in the range of 104 to 105 M-1, indicating strong binding. nih.govias.ac.in
Table 2: DNA Binding Constants for Selected Acridine Derivatives
| Compound | Binding Constant (Kb) (M-1) | Method | Reference |
|---|---|---|---|
| 3,9-disubstituted acridine derivatives | 2.81–9.03 × 104 | Absorption Titration | nih.gov |
| 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones | 0.79–2.85 × 105 | UV-vis Titration | ias.ac.in |
Many acridine derivatives exert their cytotoxic effects by targeting enzymes essential for DNA replication and maintenance. nih.gov A primary mechanism is the inhibition of DNA topoisomerases, enzymes that resolve topological challenges in DNA during cellular processes. nih.govmdpi.com
Acridines often act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the cleavage complex. nih.govnih.govnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis. Amsacrine, a 9-anilinoacridine, is a well-known topoisomerase II inhibitor. nih.govnih.gov Both topoisomerase I and II can be targeted by different acridine derivatives. nih.govmdpi.com
In addition to topoisomerases, telomerase has been identified as another target. Telomerase is an enzyme overexpressed in the majority of cancer cells and is responsible for maintaining telomere length. mdpi.com Certain trisubstituted acridines have been developed to target and stabilize G-quadruplex structures in telomeric DNA, thereby inhibiting telomerase activity. nih.gov
The interaction of drugs with serum albumins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, affecting their distribution and bioavailability. Acridine derivatives have been shown to bind to serum albumins, and this interaction is often studied using fluorescence quenching techniques. nih.govnih.gov
The binding of acridines to HSA typically causes quenching of the intrinsic tryptophan fluorescence of the protein through a static quenching mechanism, indicating the formation of a ground-state complex. nih.govnih.govcapes.gov.br Studies have determined binding constants (Kb) for various acridine derivatives with serum albumins, with values often in the range of 104 to 105 M-1, signifying a strong affinity. nih.gov Competitive binding experiments using site-specific markers have suggested that some acridine derivatives bind to Sudlow's site I on HSA. nih.govswu.ac.th
Table 3: Binding Parameters of Acridine Derivatives with Serum Albumins
| Derivative Class | Albumin | Binding Constant (Kb) (M-1) | Quenching Constant (KSV) (M-1) | Reference |
|---|---|---|---|---|
| Acridine-thiosemicarbazones | BSA | 1.62 × 104 – 8.71 × 105 | 3.46 × 102 – 7.83 × 103 | nih.gov |
| Acridine N-acylhydrazone (3a) | HSA | 2.54 (in presence of warfarin) | 2.26 (in presence of warfarin) | nih.gov |
Role of Aggregation and Self-Assembly in Photophysical and Biological Activity
Due to their planar, aromatic nature, acridine molecules have a tendency to stack and form aggregates or self-assemble into supramolecular structures, particularly in aqueous solutions. mdpi.comrsc.org This aggregation is driven by π-π stacking interactions and hydrophobic effects.
Aggregation can profoundly alter the photophysical properties of these compounds. While aggregation often leads to fluorescence quenching in many dyes, some luminogens exhibit a phenomenon known as Aggregation-Induced Emission (AIE), where non-emissive molecules are induced to emit strongly upon aggregate formation. acs.org This effect is typically caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. acs.org In other cases, aggregation can lead to the formation of J-aggregates, which are characterized by a bathochromic (red) shift in the absorption and emission spectra. mdpi.comnih.gov
The self-assembly of acridine derivatives can also impact their biological activity. Aggregation might influence the effective concentration of the monomeric species available for DNA intercalation or enzyme inhibition. Conversely, supramolecular assemblies could be designed as novel drug delivery systems. For example, supramolecular transporters have been explored for delivering acridine ligands into cancer cells. nih.gov The mechanism of self-assembly can follow different pathways, such as isodesmic or cooperative growth, which dictates the nature of the resulting aggregates. nih.gov
Impact of Molecular Hybridization on Compound Efficacy
Molecular hybridization is a strategic approach in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy or a more desirable pharmacological profile. In the context of acridine research, this strategy has been employed to develop novel compounds with improved therapeutic properties.
The core concept of molecular hybridization involves linking different bioactive moieties. For instance, the acridine nucleus has been combined with various heterocyclic structures such as triazoles, pyrimidines, and thiazolidinones. rsc.orgnih.gov This approach aims to leverage the distinct biological activities of each component to produce a synergistic effect in the resulting hybrid compound.
One notable example involves the creation of acridine-triazole-pyrimidine hybrids. nih.gov In these molecules, a 1,2,3-triazole ring acts as a stable linker, connecting the acridine scaffold to a pyrimidine (B1678525) moiety. nih.gov Research has shown that such hybrids can exhibit significant biological activity, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and a key target in cancer therapy. rsc.orgnih.gov The planar acridine portion of the molecule is thought to intercalate into the DNA, while the attached pharmacophores can engage in additional interactions, leading to enhanced potency.
While the principle of molecular hybridization has been successfully applied to the broader class of acridine derivatives, specific studies detailing the use of this compound as the acridine-containing starting material for creating such hybrids and the subsequent evaluation of their efficacy are not extensively documented in the currently available literature. Further research in this specific area would be invaluable to fully understand the potential of this compound as a scaffold for developing novel therapeutic agents through molecular hybridization.
Stability Considerations in Aqueous Media for Biological Research
The reliability and reproducibility of biological research heavily depend on the stability of the compounds being tested in the experimental environment. For in vitro and in vivo studies, this typically involves aqueous media such as buffers and cell culture media. Therefore, understanding the stability of this compound under these conditions is of paramount importance.
Acridine derivatives, as a class, can be susceptible to hydrolytic degradation in aqueous solutions. nih.govmdpi.com The stability is often influenced by the substitution pattern on the acridine core. nih.gov For instance, certain aza-acridine derivatives have been reported to be unstable in aqueous environments, which can impact the interpretation of their biological activity data. nih.govmdpi.com
The chemical structure of this compound, featuring a hydroxyl group at the terminus of the ethyl side chain, may influence its solubility and stability in aqueous solutions. The potential for hydrolysis or other degradation pathways under physiological pH and temperature needs to be carefully evaluated. Instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in an underestimation of its potency. Furthermore, degradation products may exhibit their own biological activities or toxicities, confounding the experimental results.
A comprehensive stability assessment for this compound in various biological buffers would typically involve techniques such as high-performance liquid chromatography (HPLC) to monitor the concentration of the parent compound over time and to detect the formation of any degradation products. Such studies would provide crucial information on the compound's half-life under specific experimental conditions and guide the design of biological assays to ensure the integrity of the test substance.
Future Research Directions and Unexplored Avenues for 2 Acridin 9 Yl Ethanol
Development of Next-Generation Fluorescent Probes for Advanced Bioapplications
The inherent fluorescence of the acridine (B1665455) core makes 2-(acridin-9-yl)ethanol an excellent candidate for the development of next-generation fluorescent probes. Future research could focus on designing probes with enhanced sensitivity, selectivity, and photostability for various bioimaging and sensing applications.
Derivatives of this compound could be engineered to target specific cellular organelles or biomolecules. For instance, by introducing specific targeting moieties, it may be possible to develop probes for monitoring dynamic processes within living cells. The development of fluorescent probes for metal ions is a significant area of research, and acridine derivatives have shown promise in this regard. Future work could involve synthesizing this compound derivatives capable of selectively detecting biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. nih.gov
| Potential Probe Derivative | Target Analyte | Sensing Mechanism | Potential Application |
| Ester derivatives of this compound | pH variations | Photoinduced Electron Transfer (PET) | Monitoring intracellular pH changes |
| Amine-functionalized derivatives | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Environmental monitoring, toxicology studies |
| Bioconjugates with peptides or antibodies | Specific proteins or cell surface receptors | Förster Resonance Energy Transfer (FRET) | Targeted cancer cell imaging |
Expanding the Scope of Chemosensor Design and Application
Beyond biological applications, this compound can serve as a versatile building block for the design of chemosensors for various analytes. The development of sensors for anions, which play crucial roles in biological and environmental systems, is a particularly promising avenue. Acridine-based compounds functionalized with thiosemicarbazide (B42300) moieties have demonstrated selectivity for fluoride (B91410) anions. nih.gov Similar strategies could be applied to this compound to create novel anion sensors.
The hydroxyl group of this compound provides a convenient handle for immobilization onto solid supports, leading to the development of reusable and portable sensor devices.
| Sensor Type | Target Analyte | Transduction Method | Potential Application |
| Colorimetric sensor | Anions (e.g., F⁻, CN⁻) | Change in absorption spectrum | On-site detection of contaminants in water |
| Fluorescent turn-on sensor | Nitroaromatic explosives | Quenching of fluorescence by electron-deficient analytes | Security and defense applications |
| Ratiometric sensor | Polarity of microenvironments | Solvatochromic shift in emission | Probing the hydrophobicity of protein binding sites |
Exploration in Novel Organic Materials and Optoelectronic Devices
The π-conjugated system of the acridine ring endows it with interesting electronic and optical properties, making it a suitable component for novel organic materials. rsc.orgsigmaaldrich.comchemistryland.com Future research could explore the incorporation of this compound derivatives into polymers or as building blocks for supramolecular assemblies with tailored photophysical properties.
The potential application of acridine derivatives in organic light-emitting diodes (OLEDs) is an active area of investigation. rsc.orgrsc.org By modifying the structure of this compound, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices. The development of materials exhibiting thermally activated delayed fluorescence (TADF) is of particular interest for next-generation displays.
| Material Class | Key Feature | Potential Application |
| Fluorescent polymers | High quantum yield, processability | Active layers in OLEDs, organic solar cells |
| Supramolecular gels | Stimuli-responsive fluorescence | Smart materials, sensors |
| Two-photon absorption materials | High two-photon absorption cross-section | Bioimaging, photodynamic therapy |
Deeper Mechanistic Understanding of Biomolecular Interactions
Acridine derivatives are well-known for their ability to intercalate into DNA, a property that forms the basis of their application as anticancer agents and fluorescent stains. nih.govnih.gov Computational studies have provided insights into the non-covalent interactions, primarily van der Waals forces, that govern the binding of acridine to DNA. nih.gov Future research should focus on a detailed mechanistic understanding of the interaction between this compound and its derivatives with DNA and other biomolecules like proteins.
Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism, combined with molecular docking studies, can elucidate the binding modes, affinities, and conformational changes upon interaction. nih.govnih.gov Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents and biological probes.
| Biomolecule | Interaction Studied | Technique | Key Finding/Future Goal |
| DNA | Intercalation and groove binding | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy | Determine thermodynamic parameters and sequence specificity |
| Serum Albumin | Binding affinity and site | Fluorescence Quenching, Molecular Docking | Understand pharmacokinetics and drug delivery potential |
| Enzymes (e.g., Topoisomerase) | Inhibition mechanism | Enzyme activity assays, X-ray crystallography | Develop novel enzyme inhibitors |
Strategic Derivatization for Tailored Photophysical and Interacting Properties
The future development and application of this compound are heavily reliant on strategic derivatization to fine-tune its properties. The hydroxyl group serves as a versatile anchor point for a wide range of chemical modifications.
By introducing electron-donating or electron-withdrawing groups onto the acridine ring, the absorption and emission wavelengths, as well as the quantum yield, can be systematically modulated. Furthermore, the attachment of specific recognition elements can enhance the selectivity and affinity for target analytes or biomolecules. The synthesis of a library of derivatives and the systematic study of their structure-property relationships will be instrumental in unlocking the full potential of this compound.
| Derivative Class | Modification Strategy | Target Property | Example Application |
| Ether and Ester Derivatives | Alkylation or acylation of the hydroxyl group | Increased lipophilicity, altered solubility | Improved cell permeability for bioimaging |
| Amino-functionalized Derivatives | Introduction of amino groups on the acridine ring | Enhanced basicity, metal chelation ability | Cation sensing, pH probes |
| Polymerizable Derivatives | Introduction of a vinyl or acrylate (B77674) group | Covalent incorporation into polymer chains | Development of fluorescent materials |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., acridine ring protons at δ 7.5–8.5 ppm).
- FT-IR : Identify O-H stretches (~3200–3500 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
How can this compound be integrated into pH-sensitive fluorescent probes?
Advanced Research Question
The hydroxyl group’s protonation/deprotonation alters electron density, modulating fluorescence. Design steps:
- Functionalize the ethanol moiety with pH-sensitive groups (e.g., sulfonamide for pKa tuning).
- Characterize pH-dependent emission using fluorimetry in buffered solutions (pH 2–12).
- Compare with structurally similar fluorophores (e.g., xanthenol derivatives) to optimize sensitivity .
What approaches reconcile discrepancies in reported thermodynamic data (e.g., solubility, stability) for this compound?
Advanced Research Question
Discrepancies often stem from experimental conditions (e.g., temperature, solvent purity). Solutions include:
- Meta-analysis : Compile data from multiple studies and identify outliers via statistical methods (e.g., Grubbs’ test).
- Controlled replication : Standardize conditions (e.g., 25°C, anhydrous ethanol) and use calibrated instruments.
- Computational modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
